REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([NH:9][C:10]2[CH2:14][CH2:13][N:12]([C:15]3[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=3)[N:11]=2)=[CH:5][CH:4]=1>ClCCl.[O-2].[O-2].[Mn+4]>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([NH:9][C:10]2[CH:14]=[CH:13][N:12]([C:15]3[CH:16]=[CH:17][CH:18]=[CH:19][CH:20]=3)[N:11]=2)=[CH:7][CH:8]=1 |f:2.3.4|
|
Name
|
4,5-Dihydro-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-3amine
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)NC1=NN(CC1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
50 g
|
Type
|
catalyst
|
Smiles
|
[O-2].[O-2].[Mn+4]
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for a further 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
then filtered through bentonite and
|
Type
|
CUSTOM
|
Details
|
chromatographed on a silica column with dichloromethane as eluant
|
Type
|
CUSTOM
|
Details
|
The eluants were evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
the title compound recrystallised from aqueous ethanol as an off-white solid (40 g), mp 96°-98°
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
COC1=CC=C(C=C1)NC1=NN(C=C1)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |